molecular formula C5H11NO3S B1426956 Oxane-3-sulfonamide CAS No. 1341367-42-7

Oxane-3-sulfonamide

Cat. No. B1426956
M. Wt: 165.21 g/mol
InChI Key: OQDNRQGVYQYRSA-UHFFFAOYSA-N
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Description

Oxane-3-sulfonamide is a chemical compound with the CAS Number: 1341367-42-7 . It has a molecular weight of 165.21 and its IUPAC name is tetrahydro-2H-pyran-3-sulfonamide .


Molecular Structure Analysis

The molecular formula of Oxane-3-sulfonamide is C5H11NO3S . The InChI code is 1S/C5H11NO3S/c6-10(7,8)5-2-1-3-9-4-5/h5H,1-4H2,(H2,6,7,8) .


Physical And Chemical Properties Analysis

Oxane-3-sulfonamide is a powder with a melting point of 88-90 degrees Celsius . It is stored at room temperature .

Scientific Research Applications

Functionalization and Hydrophilicity Improvement

Oxane-3-sulfonamide derivatives are utilized in the functionalization of various compounds. They are particularly useful for improving the hydrophilicity of dyes, polymers, nucleosides, and proteins. This property makes them valuable in diverse scientific applications, especially where water solubility is a critical factor (Sikervar, 2014).

Synthesis of Sulfinic Acid Salts and Sulfonamides

Sulfonamides, a key class of compounds in pharmaceuticals and agrochemicals, are synthesized using Oxane-3-sulfonamide derivatives. The synthesis process benefits from mild and convenient methods, allowing for the creation of various alkyl and aryl sulfinic acid salts and sulfonamides from corresponding halides. This versatility is crucial for the development of diverse chemical entities in drug discovery and agrochemical research (Baskin & Wang, 2002).

Electrochemical Oxidative Coupling

An environmentally benign electrochemical method uses Oxane-3-sulfonamide derivatives for oxidative coupling between thiols and amines. This method is significant for its green chemistry approach, relying solely on electricity without requiring additional catalysts. It's a fast, efficient, and eco-friendly way to produce sulfonamides, demonstrating broad substrate scope and compatibility (Laudadio et al., 2019).

Photocatalytic Degradation

Oxane-3-sulfonamide compounds play a role in photocatalytic degradation processes. Their interaction with certain oxyanions enhances the photocatalytic degradation of sulfonamides in water treatments. This application is particularly relevant in addressing the presence of antibiotics and other pharmaceuticals in wastewater, thereby contributing to environmental protection (Zhang et al., 2019).

Oxidative Coupling Reactions

Oxane-3-sulfonamide derivatives are used in oxidative coupling reactions for synthesizing sulfonamides. For example, copper-catalyzed reactions with Oxane-3-sulfonamide derivatives enable the formation of sulfonamides from sodium sulfinates and amines. This method showcases high efficiency and selectivity, proving valuable in organic synthesis and pharmaceutical chemistry (Tang et al., 2013).

Safety And Hazards

Oxane-3-sulfonamide has been classified under the GHS07 hazard pictogram . The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

oxane-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c6-10(7,8)5-2-1-3-9-4-5/h5H,1-4H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDNRQGVYQYRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxane-3-sulfonamide

CAS RN

1341367-42-7
Record name oxane-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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